molecular formula C13H20N4O4 B1376265 tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1201935-68-3

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

货号: B1376265
CAS 编号: 1201935-68-3
分子量: 296.32 g/mol
InChI 键: MGTHQEFQFSKJPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a valuable chemical intermediate in pharmaceutical research and development, primarily employed in the synthesis of biologically active molecules . Its structure, which incorporates a nitro-pyrazole moiety attached to a piperidine scaffold, makes it a versatile building block for designing novel drug candidates . This compound is particularly significant in the exploration of therapies targeting the central nervous system and in the study of enzyme inhibition and receptor modulation . The nitro-pyrazole group is a key functional handle for further chemical transformations, aiding medicinal chemists in the discovery of new treatments for complex diseases . This product is strictly for professional laboratory, research, and further manufacturing applications. It is not intended for diagnostic, therapeutic, or human use .

属性

IUPAC Name

tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTHQEFQFSKJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting Materials

Starting Material Quantity (mmol) Molecular Weight (g/mol) Source/Notes
tert-Butyl 4-hydroxypiperidine-1-carboxylate 44.21 ~177.24 Boc-protected piperidine with free hydroxyl
3-Nitro-1H-pyrazole 44.21 109.06 Nitro-substituted pyrazole
Triphenylphosphine (TPP) 65.99 262.29 Mitsunobu reagent
Diethyl azodicarboxylate (DEAD) 65.97 174.16 Mitsunobu reagent
Tetrahydrofuran (THF) 80 mL Solvent Anhydrous

Reaction Conditions and Steps

  • Reaction Setup:
    The tert-butyl 4-hydroxypiperidine-1-carboxylate and 3-nitro-1H-pyrazole are dissolved in anhydrous THF under stirring at room temperature.

  • Addition of Mitsunobu Reagents:
    Triphenylphosphine (TPP) is added to the stirred solution, followed by the dropwise addition of diethyl azodicarboxylate (DEAD) at room temperature. This initiates the Mitsunobu reaction, facilitating the nucleophilic substitution of the hydroxyl group by the pyrazolyl nitrogen.

  • Reaction Time:
    The mixture is stirred continuously for 12 hours at ambient temperature to ensure complete conversion.

  • Monitoring:
    The progress is monitored by Thin Layer Chromatography (TLC) using 50% ethyl acetate in n-hexane as the mobile phase, with the product showing an Rf value of approximately 0.4.

  • Workup:
    Upon completion, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (2 × 50 mL).

  • Purification:
    The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • Isolation:
    The crude product is purified by silica gel column chromatography using a gradient elution from 0 to 30% ethyl acetate in n-hexane.

Yield and Physical State

  • Yield: Approximately 23% of the pure product as a colorless oil.
  • Physical State: Colorless oil.

Reaction Summary Table

Step Reagents/Conditions Purpose Outcome/Notes
Coupling Reaction tert-butyl 4-hydroxypiperidine-1-carboxylate, 3-nitro-1H-pyrazole, TPP, DEAD in THF, RT, 12 h Mitsunobu substitution of hydroxyl by pyrazolyl Formation of target compound
Workup Water quench, extraction with ethyl acetate Remove impurities and by-products Organic layer isolated
Purification Silica gel chromatography (0-30% EtOAc in hexane) Purify product Pure tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Yield 23% Moderate yield Product as colorless oil

Analytical and Monitoring Techniques

  • Thin Layer Chromatography (TLC):
    Used to monitor reaction progress with a solvent system of 50% ethyl acetate in n-hexane. The product shows an Rf ~0.4.

  • Drying Agent:
    Anhydrous sodium sulfate is used to remove residual water from organic extracts.

  • Column Chromatography:
    Silica gel with gradient elution ensures isolation of the pure compound.

Additional Notes on Preparation

  • The Mitsunobu reaction is sensitive to moisture and oxygen; therefore, anhydrous conditions and inert atmosphere are recommended.
  • The reaction temperature is maintained at room temperature to avoid decomposition of reagents.
  • The relatively low yield (23%) suggests potential optimization areas such as reagent stoichiometry, reaction time, and purification efficiency.
  • The Boc protecting group on the piperidine nitrogen remains intact throughout the reaction, preserving the compound’s stability for further synthetic transformations.

科学研究应用

Pharmacological Applications

Anti-inflammatory Properties
TBPP has been investigated for its anti-inflammatory effects. The presence of the nitro group is believed to enhance its reactivity, potentially leading to interactions with inflammatory pathways. Preliminary studies suggest that TBPP may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent.

CNS Disorders
Research indicates that TBPP may interact with neurotransmitter receptors, particularly those related to anxiety and depression. Its binding affinity to these receptors suggests a potential role in treating central nervous system disorders. Further investigations into its pharmacokinetics and pharmacodynamics are necessary to fully elucidate these interactions .

Case Study 1: Anti-inflammatory Activity

A study conducted on TBPP demonstrated its ability to reduce inflammation in animal models by inhibiting specific inflammatory pathways. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: CNS Interaction Studies

In vitro studies have shown that TBPP interacts with serotonin receptors, indicating a possible mechanism for its anxiolytic effects. Further research is warranted to explore its efficacy in clinical settings for anxiety and depression management.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of piperidine-carboxylate derivatives with heterocyclic substituents. Below is a comparative analysis of its key structural and functional differences with similar compounds:

Table 1: Structural Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Application/Notes
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate 1201935-68-3 C₁₃H₂₀N₄O₄ ~308.33 3-nitro-pyrazole 97% Synthetic intermediate; nitro group enables reduction to amines
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 877399-50-3 C₁₃H₂₀BrN₃O₂ 338.22 4-bromo-pyrazole N/A Marketed for industrial applications; bromo group supports cross-coupling reactions
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate 116956-39-9 C₁₃H₂₂N₄O₂ 278.34 5-amino-pyrazole N/A Amino group enhances nucleophilicity; potential for functionalization
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl and amino N/A Light yellow solid; used in safety studies
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate 889945-69-1 C₁₇H₂₃N₃O₂ 301.38 Indazol-3-yl N/A Higher molecular weight due to aromatic indazole moiety

Research Findings and Industrial Relevance

  • Synthetic Utility : The nitro group in the main compound serves as a precursor for generating amines, critical in drug discovery (e.g., kinase inhibitors) .
  • Market Analysis : The bromo-pyrazole derivative (CAS 877399-50-3) is subject to global market research, highlighting its industrial demand .

生物活性

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (TBPP) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₃H₂₀N₄O₄ and a molecular weight of approximately 296.32 g/mol, TBPP features a piperidine ring connected to a pyrazole moiety, which is further substituted with a nitro group. This article reviews the biological activities associated with TBPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of TBPP can be represented as follows:

C13H20N4O4\text{C}_{13}\text{H}_{20}\text{N}_{4}\text{O}_{4}

Chemical Structure of TBPP .

Pharmacological Properties

  • Anti-inflammatory Effects : Preliminary studies suggest that TBPP exhibits significant anti-inflammatory properties. The presence of the nitro group enhances its reactivity, potentially allowing it to interact with inflammatory pathways effectively.
  • Central Nervous System (CNS) Targeting : TBPP has been investigated for its potential role in treating CNS disorders. Its ability to influence neurotransmitter receptors may provide therapeutic avenues for anxiety and depression.
  • Enzymatic Inhibition : TBPP has shown promise as a candidate for inhibiting specific enzymes linked to various diseases. Research indicates that it may act on pathways involved in neurodegenerative conditions, although detailed mechanisms remain to be fully elucidated .

The biological activity of TBPP is believed to stem from its interaction with various biological targets:

  • Receptor Binding : Initial binding affinity studies indicate that TBPP may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
  • Antioxidant Activity : In addition to its anti-inflammatory effects, TBPP has been linked to antioxidant properties, which could contribute to its neuroprotective effects .

Study 1: Anti-inflammatory Activity

Study 2: Neuropharmacological Assessment

In another study focusing on the neuropharmacological aspects of TBPP, researchers assessed its effects on anxiety-like behaviors in animal models. The findings demonstrated that administration of TBPP resulted in reduced anxiety behaviors, indicating its potential utility in treating anxiety disorders.

Data Table: Biological Activities of TBPP

Activity Type Description Reference
Anti-inflammatorySignificant reduction in cytokine levels in LPS-induced inflammation models
CNS TargetingPotential modulation of neurotransmitter receptors linked to mood regulation
Enzymatic InhibitionCandidate for inhibiting enzymes associated with neurodegenerative diseases
Antioxidant ActivityExhibits properties that may protect against oxidative stress

常见问题

Q. Example Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYield
1POCl₃, DMF0–5°C2 h75%
2K₂CO₃, DMF60°C12 h65%
3Boc₂O, DMAP, CH₂Cl₂RT6 h85%

Advanced: How can reaction yields be optimized for the nitro-pyrazole coupling step?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF often enhances solubility of nitro intermediates .
  • Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions like nitro group reduction.
  • Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization from ethanol .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • X-ray Crystallography : Confirm molecular geometry using single-crystal diffraction (e.g., triclinic P1 system, α/β/γ angles ~80–90°) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* basis set) to identify conformational discrepancies .
  • Dynamic NMR : Assess temperature-dependent NMR spectra to detect rotameric equilibria in the piperidine ring .

Q. Example Crystallographic Data (Analogous Compound) :

ParameterValueSource Compound
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a=6.06, b=12.00, c=16.26
Angle (°)α=88.85, β=81.21, γ=87.64

Basic: What analytical methods are recommended for purity characterization?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/H₂O + 0.1% formic acid) to detect impurities (<1% area) .
  • Melting Point : Determine via capillary method (compare with literature; deviations >2°C indicate impurities) .
  • Elemental Analysis : Confirm C, H, N content (±0.4% theoretical) .

Advanced: How can stability issues (e.g., Boc group cleavage) be mitigated during storage?

Methodological Answer:

  • pH Control : Store under inert conditions (argon) with desiccants to prevent acid-/base-induced deprotection .
  • Temperature : Long-term storage at –20°C reduces thermal degradation .
  • Compatibility Testing : Avoid polypropylene containers; use glass or fluoropolymer-lined vials .

Basic: What are the proper waste disposal protocols for this compound?

Methodological Answer:

  • Segregation : Separate nitro-containing waste from halogenated/organic solvents .
  • Neutralization : Treat with reducing agents (e.g., Fe/NH₄Cl) to degrade nitro groups before disposal .
  • Documentation : Label waste with CAS number and hand to licensed hazardous waste contractors .

Advanced: How to troubleshoot decomposition during the Boc protection step?

Methodological Answer:

  • Moisture Control : Use molecular sieves (3Å) in reactions to prevent hydrolysis of Boc₂O .
  • Catalyst Load : Optimize DMAP concentration (5–10 mol%) to avoid excess base-induced side reactions .
  • In Situ Monitoring : Track reaction progress via FT-IR (disappearance of N-H stretch at ~3350 cm⁻¹) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。